N-Acetylglycyl-D-glutamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

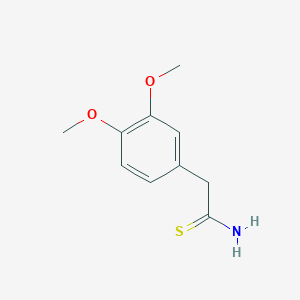

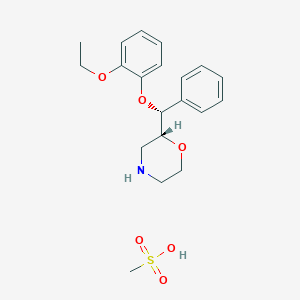

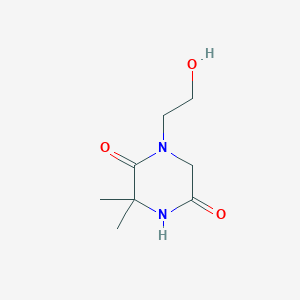

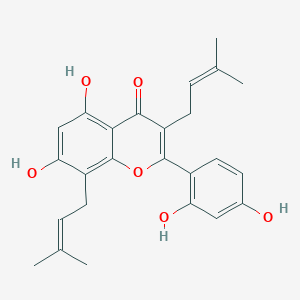

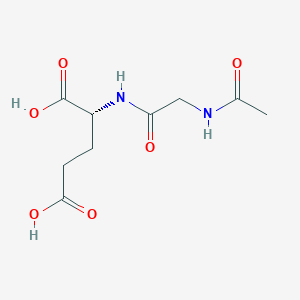

N-Acetylglycyl-D-glutamic acid is a peptide compound known for its excitatory effects. It has been studied for its ability to induce seizures in mice, making it a subject of interest in neurological research . The compound has a molecular formula of C₉H₁₄N₂O₆ and a molecular weight of 246.22 g/mol .

Scientific Research Applications

N-Acetylglycyl-D-glutamic acid has several applications in scientific research:

Neurological Research: Due to its excitatory properties, it is used to study seizure mechanisms and potential treatments for epilepsy

Pharmacological Studies: The compound is utilized to investigate the effects of excitatory peptides on the central nervous system.

Drug Development: It serves as a model compound for developing new therapeutic agents targeting neurological disorders.

Mechanism of Action

N-Acetylglycyl-D-glutamic acid exerts its effects by interacting with glutamate receptors in the brain. It is more potent than L-glutamic acid in inducing seizures, suggesting a strong excitatory action on neuronal cells . The exact molecular targets and pathways involved include the activation of ionotropic glutamate receptors, leading to increased neuronal excitability .

Similar Compounds:

L-Glutamic Acid: A naturally occurring amino acid with excitatory properties, but less potent than this compound in inducing seizures.

N-Acetyl-L-glutamic Acid: Another acetylated derivative of glutamic acid with different biological activities.

Uniqueness: this compound is unique due to its high potency in inducing seizures compared to other glutamate-containing peptides. This makes it a valuable tool in neurological research for understanding excitatory mechanisms and developing treatments for related disorders .

Biochemical Analysis

Cellular Effects

It is known to induce seizures in mice , suggesting that it may have significant effects on neuronal function and signaling pathways.

Molecular Mechanism

It is known to be more potent than L-glutamic acid at inducing seizures in mice , suggesting that it may interact with glutamate receptors or other components of neuronal signaling pathways.

Dosage Effects in Animal Models

It is known to induce seizures in mice , suggesting that it may have significant effects at certain dosages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylglycyl-D-glutamic acid typically involves the coupling of N-acetylglycine with D-glutamic acid. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions: N-Acetylglycyl-D-glutamic acid can undergo various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed:

properties

IUPAC Name |

(2R)-2-[(2-acetamidoacetyl)amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O6/c1-5(12)10-4-7(13)11-6(9(16)17)2-3-8(14)15/h6H,2-4H2,1H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTYJLQESPLSOP-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424981 |

Source

|

| Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135701-69-8 |

Source

|

| Record name | N-ACETYLGLYCYL-D-GLUTAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.